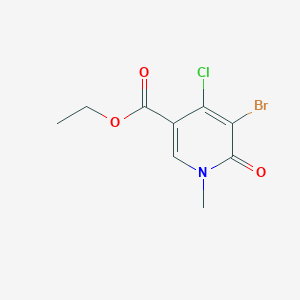
Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, commonly known as BCMPC, is a compound that has been studied for its unique properties and potential applications in scientific research. BCMPC is a member of the pyridine family and is composed of a five-membered ring with two nitrogen atoms and one oxygen atom. It is a highly polar compound with a high affinity for water, making it a useful tool for many laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Insecticide Intermediates : This compound is an important intermediate in the synthesis of new insecticides like chlorantraniliprole. It is synthesized through processes such as esterification and bromination, offering a promising route for industrialization due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).
Development of Pharmaceutical Intermediates : The compound plays a key role as an intermediate in the synthesis of P2Y12 antagonists, which are important in clinical developments. Improvements in the synthesis process have increased yield and purity significantly (Stephen J. Bell et al., 2012).
Applications in Dye Synthesis : It's used in the synthesis of disperse dyes for fabrics like polyester and nylon. The metal complexation of these dyes with metals like copper, cobalt, and zinc has been explored for their application properties (Isaac Oluwatobi Abolude et al., 2021).
Potential Antihypertensive Activity : Derivatives of this compound, like ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, are synthesized with the expectation of having antihypertensive activity (N. Kumar, Uday C. Mashelker, 2006).
Research in Crystallography : The crystal structures of related compounds have been determined by X-ray diffraction, aiding in the understanding of their molecular conformations and potential applications in various fields (M. Kurbanova et al., 2009).
Exploration in Organic Chemistry : The compound is involved in various reactions, such as with diethyl malonate, methyl cyanoacetate, and malononitrile, contributing to the development of new organic synthesis methods (Tetsuzo Kato et al., 1978).
Use in Cardiotonic Agents : Studies have focused on the structural characterization and quantum-chemical analysis of derivatives of this compound to understand their structure-activity relationship in cardiotonic agents (F. Orsini et al., 1990).
Propriétés
IUPAC Name |
ethyl 5-bromo-4-chloro-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3/c1-3-15-9(14)5-4-12(2)8(13)6(10)7(5)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRYJYVRNPYLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C(=C1Cl)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






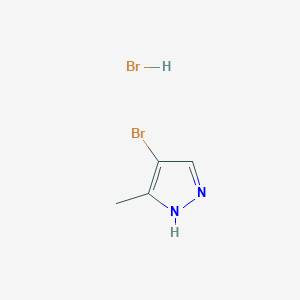
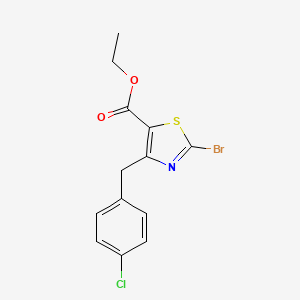
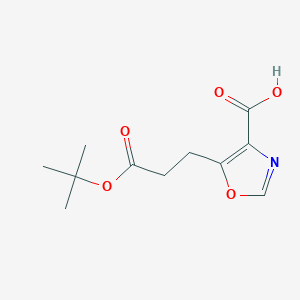

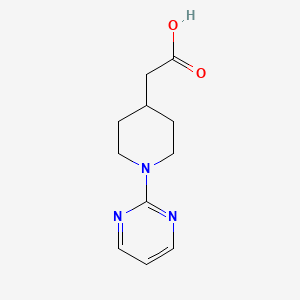
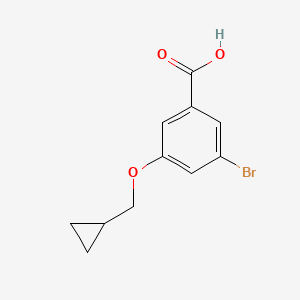
![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)

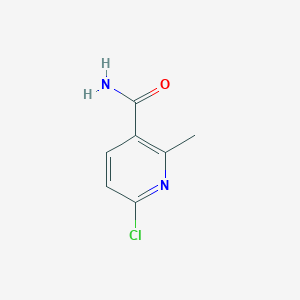
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)